2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride
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Overview
Description
The compound “2-Acetyloxybenzoic acid; N-(4-ethoxyphenyl)acetamide; 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol; 1,3,7-trimethylpurine-2,6-dione; hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. For instance, the synthesis of N-(4-ethoxyphenyl)acetamide can be achieved through the reaction of 4-ethoxyaniline with acetic anhydride under acidic conditions . The preparation of 2-acetyloxybenzoic acid typically involves the acetylation of salicylic acid using acetic anhydride . The synthesis of 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol can be carried out through a series of reactions including alkylation and reduction . The formation of 1,3,7-trimethylpurine-2,6-dione (caffeine) involves the methylation of xanthine .
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical reactions with optimized conditions to maximize yield and purity. For example, the industrial synthesis of 2-acetyloxybenzoic acid (aspirin) is performed using acetic anhydride and salicylic acid in the presence of a catalyst . Similarly, the production of N-(4-ethoxyphenyl)acetamide (phenacetin) involves the reaction of 4-ethoxyaniline with acetic anhydride .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions including:
Oxidation: For example, the oxidation of N-(4-ethoxyphenyl)acetamide can be achieved using ceric ammonium nitrate.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ceric ammonium nitrate, and various reducing agents such as sodium borohydride .
Major Products
The major products formed from these reactions include acetylated derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
2-Acetyloxybenzoic acid: Inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation.
N-(4-ethoxyphenyl)acetamide: Acts on the sensory tracts of the spinal cord to provide analgesic effects.
1,3,7-trimethylpurine-2,6-dione: Acts as a central nervous system stimulant by inhibiting phosphodiesterase and increasing cyclic AMP levels.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Similar to N-(4-ethoxyphenyl)acetamide but with a different safety profile.
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) similar to 2-acetyloxybenzoic acid.
Theophylline: Similar to 1,3,7-trimethylpurine-2,6-dione but with different pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its multi-functional nature, combining properties of analgesics, anti-inflammatory agents, and central nervous system stimulants.
Properties
CAS No. |
83514-22-1 |
---|---|
Molecular Formula |
C46H55ClN6O9 |
Molecular Weight |
871.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C19H23NO.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h3-14,16,19,21H,15H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H/b12-9+;;;; |
InChI Key |
GXVYKGFDXIZMAF-CAKSNXNRSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Synonyms |
Midol |
Origin of Product |
United States |
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